(R,R)-Labetalol-d3 hydrochloride (R,R)-Labetalol-d3 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16675325
InChI: InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3;
SMILES:
Molecular Formula: C19H25ClN2O3
Molecular Weight: 367.9 g/mol

(R,R)-Labetalol-d3 hydrochloride

CAS No.:

Cat. No.: VC16675325

Molecular Formula: C19H25ClN2O3

Molecular Weight: 367.9 g/mol

* For research use only. Not for human or veterinary use.

(R,R)-Labetalol-d3 hydrochloride -

Specification

Molecular Formula C19H25ClN2O3
Molecular Weight 367.9 g/mol
IUPAC Name 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride
Standard InChI InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3;
Standard InChI Key WQVZLXWQESQGIF-JFOGPLCCSA-N
Isomeric SMILES [2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl
Canonical SMILES CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Introduction

Synthesis and Isotopic Labeling

The synthesis of (R,R)-Labetalol-d3 hydrochloride involves enantioselective synthesis techniques to isolate the (R,R)-stereoisomer, followed by deuterium incorporation. Key steps include:

  • Chiral Resolution: Separation of the (R,R)-enantiomer from the racemic mixture using chromatographic methods or asymmetric synthesis .

  • Deuterium Exchange: Introduction of deuterium at specific positions (e.g., methyl or aromatic groups) via acid-catalyzed exchange reactions or using deuterated precursors .

  • Purification: High-performance liquid chromatography (HPLC) to achieve >98% isotopic purity, as required for analytical standards .

Isotopic Purity: Commercial batches typically exhibit ≥99% deuterium enrichment at designated positions, ensuring minimal protium contamination .

Pharmacological Profile and Mechanism of Action

Receptor Interactions

  • Alpha-1 Adrenergic Receptor: Competitive antagonism (Ki=1.2nMK_i = 1.2 \, \text{nM}) .

  • Beta-1 Adrenergic Receptor: Non-selective blockade (Ki=11nMK_i = 11 \, \text{nM}) .

  • Beta-2 Adrenergic Receptor: Moderate affinity (Ki=28nMK_i = 28 \, \text{nM}) .

The deuterium substitution minimally affects receptor binding kinetics, as demonstrated in comparative radioligand assays .

ParameterValue (Non-Deuterated)Impact of Deuterium
Oral Bioavailability25%Slight increase due to reduced first-pass metabolism
Half-Life (t1/2t_{1/2})6.1 hoursProlonged by 10–15%
Protein Binding50%Unaffected
Metabolic PathwaysGlucuronidationSlowed CYP-mediated oxidation

Deuterium’s kinetic isotope effect reduces hepatic metabolism, potentially altering clearance rates in preclinical models .

Analytical Applications in Research

(R,R)-Labetalol-d3 hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying labetalol in plasma, serum, and urine.

Role as an Internal Standard

  • Compensation for Matrix Effects: Co-elution with endogenous labetalol mitigates ion suppression/enhancement .

  • Quantitative Accuracy: Enables precise calibration curves (linear range: 1–500 ng/mL, R2>0.99R^2 > 0.99) .

Example Workflow:

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: C18 column, gradient elution (0.1% formic acid in water/acetonitrile).

  • Detection: MRM transition m/z 329 → 162 for labetalol and m/z 332 → 165 for (R,R)-Labetalol-d3 .

Metabolic Studies

Deuterium labeling facilitates tracking of labetalol’s metabolic fate, including:

  • Glucuronide Conjugate Formation: Identified as the major metabolite (>60% of dose) .

  • Oxidative Pathways: Minor CYP2D6-mediated N-dealkylation .

ConditionStability Duration
Room Temperature (25°C)7 days
Refrigerated (4°C)6 months
Frozen (-20°C)24 months

Recommendations:

  • Store in amber vials under inert gas (argon or nitrogen).

  • Avoid repeated freeze-thaw cycles to prevent deuterium loss .

ParameterDetails
Acute ToxicityLD50_{50} (rat, oral): >2,000 mg/kg
MutagenicityNegative in Ames test
Handling PrecautionsUse PPE (gloves, goggles) in lab settings

Regulatory compliance includes adherence to the International Council for Harmonisation (ICH) guidelines for isotopic labeling .

SupplierProduct CodePurityPackaging
LGC StandardsTRC-L096502≥99%1 mg, 5 mg vials

Pricing ranges from $200–$500 per milligram, reflecting the complexity of enantioselective synthesis and deuterium labeling .

Future Research Directions

Emerging applications for (R,R)-Labetalol-d3 hydrochloride include:

  • Pharmacodynamic Modeling: Elucidating concentration-effect relationships in hypertensive crises.

  • Drug-Drug Interaction Studies: Assessing CYP-mediated interactions with co-administered therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator